molecular formula C14H12N4O2 B15403611 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine CAS No. 918304-38-8

9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine

Cat. No.: B15403611
CAS No.: 918304-38-8
M. Wt: 268.27 g/mol
InChI Key: QWTYTVUJHQPXFY-UHFFFAOYSA-N
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Description

9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is a purine derivative featuring a seven-membered 1,4-benzodioxepin ring fused to the purine core at position 7. This compound belongs to a class of molecules designed for anticancer activity, particularly against breast cancer cell lines like MCF-7 and SKBR-3 . Its synthesis typically involves Mitsunobu reactions or nucleophilic substitution strategies to attach the benzodioxepin moiety to the purine scaffold . Structural modifications, such as substitutions at position 6 of the purine ring or alterations in the benzodioxepin heteroatoms, significantly influence its biological potency and selectivity .

Properties

CAS No.

918304-38-8

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine

InChI

InChI=1S/C14H12N4O2/c1-2-4-12-10(3-1)6-20-13(7-19-12)18-9-17-11-5-15-8-16-14(11)18/h1-5,8-9,13H,6-7H2

InChI Key

QWTYTVUJHQPXFY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=CN=CN=C43

Origin of Product

United States

Biological Activity

9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is a heterocyclic compound that integrates a purine core with a substituted benzodioxepin moiety. This unique structural combination contributes to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The biological significance of purines is well-established, especially in nucleic acids and energy transfer mechanisms, while the benzodioxepin component may enhance interaction with various molecular targets.

Chemical Structure and Properties

The molecular formula of 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is C14H12N4O2C_{14}H_{12}N_{4}O_{2}. The compound features a complex structure characterized by:

  • Purine Ring : Essential for biological activity.
  • Benzodioxepin Moiety : Adds unique chemical properties.

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC14H12N4O2C_{14}H_{12}N_{4}O_{2}
Molecular Weight256.27 g/mol
CAS Number918304-38-8

Anticancer Properties

Research has highlighted the anticancer potential of 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine, particularly against specific cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action appears to involve:

  • Inhibition of Tumor Growth : Interaction with key enzymes or receptors involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells compared to controls, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its ability to interact with microbial enzymes makes it a candidate for further exploration in treating infections. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential role as an antimicrobial agent.

The biological activity of 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is thought to involve:

  • Binding to Enzymes : The compound may form halogen bonds with amino acid residues at active sites on enzymes.
  • Disruption of Cellular Signaling : By inhibiting specific kinases or proteases, it can alter signaling pathways leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological effects and mechanisms associated with this compound. Notable findings include:

  • MCF-7 Cell Line Study :
    • Objective : Evaluate anticancer effects.
    • Results : Significant inhibition of cell growth observed at specific concentrations.
  • Antimicrobial Efficacy :
    • Objective : Test against bacterial strains.
    • Results : Demonstrated inhibitory effects on growth, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

The uniqueness of 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine can be illustrated through comparison with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-amineSimilar benzodioxepin moietyAntimicrobial
9H-purin-6-amineSimpler purine derivativeAntiviral
Benzo[b]pyrano[2,3-e][1,4]dioxepin derivativesRelated heterocyclic structuresVaries

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound is compared to three primary classes of analogs (Table 1):

Benzoxathiin-purines : Replace the oxygen atoms in the benzodioxepin ring with sulfur.

Benzoxazepine-purines : Feature a six-membered benzoxazepine ring instead of the seven-membered benzodioxepin.

Positional Isomers : Derivatives with substitutions at purine positions 6 or 4.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Modifications Anticancer Activity (MCF-7 IC₅₀) References
Benzodioxepin-purine 7-membered O/O ring fused to purine 6-Cl substitution enhances activity 12–18 µM
Benzoxathiin-purine 6-membered O/S ring fused to purine Sulfur improves lipophilicity 8–15 µM
Benzoxazepine-purine 6-membered O/N ring fused to purine Smaller ring size reduces potency 25–40 µM
6-Substituted benzodioxepin-purine Chlorine or methoxy at purine position 6 Electron-withdrawing groups boost activity 5–10 µM (6-Cl variant)

Structure-Activity Relationship (SAR) Insights

  • Ring Size : Seven-membered benzodioxepin > six-membered benzoxathiin > six-membered benzoxazepine. Larger rings improve target engagement .
  • Substituents : Electron-withdrawing groups (e.g., Cl at purine position 6) enhance cytotoxicity by stabilizing ligand-receptor interactions .
  • Heteroatoms : Sulfur in benzoxathiin derivatives increases metabolic stability compared to oxygenated analogs .

Preparation Methods

Synthesis of the Benzodioxepin Moiety

The 2,3-dihydro-5H-1,4-benzodioxepin intermediate is typically synthesized through cyclization reactions. A common approach involves treating catechol derivatives with 1,5-dibromopentane under basic conditions, forming the seven-membered ring via nucleophilic substitution. For example, 3-hydroxybenzodioxepin derivatives are obtained by reacting 1,2-benzenediol with epichlorohydrin followed by acid-catalyzed ring expansion. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry through characteristic shifts at δ = 4.15–4.45 ppm (methylene protons adjacent to oxygen) and δ = 68–72 ppm (quaternary carbon bridging the dioxygens).

Purine Functionalization Strategies

Activation of the Purine Core

6-Substituted purines serve as preferred substrates due to enhanced reactivity at N9. Chloropurine derivatives are activated via:

  • Halogenation : 6-Chloropurine is prepared by treating hypoxanthine with POCl₃/PCl₅, achieving >85% yield.
  • Protection-Deprotection : Transient protection of N7/N1 positions using trimethylsilyl chloride (TMSCl) ensures N9-selectivity during subsequent alkylation.

Coupling Reactions

Mitsunobu Protocol

The Mitsunobu reaction remains the gold standard for N9-alkylation, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF):

6-Chloropurine + Benzodioxepin-3-ol  
→ DIAD, PPh₃, THF, 0°C → RT  
→ 9-(Benzodioxepin-3-yl)-6-chloropurine (Yield: 72–89%)  

This method avoids racemization of chiral benzodioxepin alcohols and achieves regioselectivity >98% for N9-substitution.

Nucleophilic Substitution

Alternative approaches employ SN2 reactions with pre-activated benzodioxepin bromides:

6-Chloropurine + Benzodioxepin-3-ylmethyl bromide  
→ K₂CO₃, DMF, 60°C, 12 h  
→ 9-(Benzodioxepin-3-ylmethyl)-6-chloropurine (Yield: 65%)  

While less efficient than Mitsunobu, this method scales effectively for gram-quantity synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly optimizes reaction kinetics. A representative protocol from Conejo-García et al. demonstrates:

Reagents: 6-Chloropurine (1 eq), Benzodioxepin-3-ol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)  
Solvent: Anhydrous acetonitrile  
Conditions: 160°C, 250 W, 5 min  
Yield: 91% (vs. 72% conventional heating)  

Key advantages include:

  • 80% reduction in reaction time (5 min vs. 24 h)
  • Enhanced purity (96% vs. 88% by HPLC)
  • Lower byproduct formation (≤2% N7-isomers)

Regioselectivity Control

Achieving exclusive N9-substitution requires careful optimization:

Parameter N9-Substitution (%) N7-Substitution (%)
TMSCl/HMDS¹ 98 2
SnCl₄ Catalyst² 95 5
Conventional Base³ 78 22

¹Trimethylsilyl chloride/hexamethyldisilazane system
²Tin(IV) chloride in CH₂Cl₂
³Triethylamine in THF

Molecular modeling studies reveal that bulky substituents at C6 of purine (e.g., Cl, Br) sterically hinder N7-alkylation, favoring N9-attack.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (1:5 → 1:3 gradient) effectively isolates the target compound (>95% purity). Preparative HPLC with C18 columns resolves regioisomeric impurities (Mobile phase: MeOH/H₂O 70:30, 2 mL/min).

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃):

  • δ 8.72 (s, 1H, H8-purine)
  • δ 6.85–7.25 (m, 4H, benzodioxepin aromatics)
  • δ 4.10–4.45 (m, 4H, –O–CH₂–CH₂–O–)

13C NMR (125 MHz, CDCl₃):

  • 152.8 ppm (C4-purine)
  • 121.5–148.2 ppm (aromatic carbons)
  • 68.4, 70.1 ppm (benzodioxepin methylenes)

ESI-TOF MS: [M+H]⁺ calcd for C₁₄H₁₁ClN₄O₂: 318.0521; found: 318.0518.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Scalability
Mitsunobu (thermal) 72–89 88–92 24 h Moderate
Mitsunobu (microwave) 85–91 94–96 5 min High
SN2 Alkylation 60–65 82–85 12 h High

Microwave-assisted Mitsunobu protocols provide optimal balance between efficiency and product quality, though SN2 methods remain cost-effective for large-scale production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) between purine precursors and substituted benzodioxepin moieties. For example, palladium-catalyzed coupling with boronic acid derivatives (as in analogous purine syntheses) requires precise control of temperature, solvent polarity, and catalyst loading to avoid side reactions . Purification typically employs column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substitution patterns on the purine and benzodioxepin rings. Aromatic protons in the benzodioxepin moiety appear as distinct multiplets (~6.5–7.5 ppm), while purine protons are deshielded due to electron-withdrawing effects .
  • X-ray crystallography : Single-crystal studies resolve stereochemical ambiguities, such as the conformation of the dihydrobenzodioxepin ring. For example, torsion angles between the purine and benzodioxepin systems can be measured to confirm spatial orientation .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Methodology : Preliminary assays often focus on kinase or phosphodiesterase inhibition. For purine derivatives, enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) quantify IC50_{50} values. Dose-response curves are generated using serial dilutions (1 nM–100 µM) to assess potency . Cell viability studies (e.g., MTT assays) evaluate cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can researchers address low regioselectivity during alkylation of the purine core?

  • Methodology : Regioselectivity challenges arise due to competing N7/N9 alkylation. Strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., using tetrahydropyranyl groups) to direct substitution to the desired position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor N9 alkylation by stabilizing transition states through dipole interactions .
    • Validation : LC-MS monitors reaction progress, while 1^1H NMR confirms regiochemical outcomes .

Q. How to resolve contradictions between computational modeling and experimental spectral data?

  • Case study : If DFT-predicted 13^13C NMR shifts deviate from experimental values (e.g., ±5 ppm), reassess the computational model’s basis set (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvent effects. Cross-validate with X-ray crystallography to confirm molecular geometry .

Q. What structural modifications enhance metabolic stability while retaining activity?

  • Methodology :

  • SAR studies : Replace the benzodioxepin oxygen with sulfur (thiadioxepin) to reduce oxidative metabolism. Compare half-lives in microsomal stability assays .
  • Prodrug strategies : Introduce ester moieties (e.g., methyl propanoate) at the purine 2-position to improve bioavailability. Hydrolysis studies in plasma quantify conversion rates .

Q. How to design experiments for detecting degradation products under stressed conditions?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • Analytical tools : UPLC-MS/MS identifies degradation products by comparing molecular weights and fragmentation patterns to reference standards .

Q. What computational approaches predict binding modes to therapeutic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK2). Validate docking poses with MD simulations (100 ns) to assess stability .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities and identify key residues (e.g., hinge-region hydrogen bonds) .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot?

  • Example : A published yield of 75% for Suzuki coupling vs. 45% in replication attempts.

  • Variables to test : Catalyst purity (Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/ligand systems), solvent degassing (N2_2 vs. argon), and boronic acid stoichiometry (1.2–2.0 equiv) .
  • Resolution : Design a factorial experiment to isolate critical factors. Use ANOVA to determine statistical significance (p < 0.05) .

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